molecular formula C14H9ClN4O B12546546 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 142354-28-7

5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one

Cat. No.: B12546546
CAS No.: 142354-28-7
M. Wt: 284.70 g/mol
InChI Key: CTQGVFDPIOWJHJ-UHFFFAOYSA-N
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Description

5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation in the presence of sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.

Chemical Reactions Analysis

5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydrazinylidene positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydrazine derivatives.

Scientific Research Applications

5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one can be compared with other similar compounds, such as:

    2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound has a similar structure but lacks the chloro substituent.

    Quinoline N-oxide derivatives: These compounds have an oxidized quinoline ring and exhibit different chemical properties.

    Hydrazine derivatives: These compounds contain the hydrazine functional group and have diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

142354-28-7

Molecular Formula

C14H9ClN4O

Molecular Weight

284.70 g/mol

IUPAC Name

5-chloro-7-(pyridin-2-yldiazenyl)quinolin-8-ol

InChI

InChI=1S/C14H9ClN4O/c15-10-8-11(18-19-12-5-1-2-6-16-12)14(20)13-9(10)4-3-7-17-13/h1-8,20H

InChI Key

CTQGVFDPIOWJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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